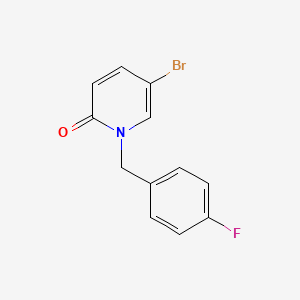

5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one

Description

5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a bromine atom at position 5 of the pyridin-2(1H)-one ring and a 4-fluorobenzyl group at position 1. The 4-fluorobenzyl substituent enhances lipophilicity and may influence binding interactions with biological targets, while the bromine atom at position 5 contributes to electronic effects and steric bulk.

Properties

IUPAC Name |

5-bromo-1-[(4-fluorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-3-6-12(16)15(8-10)7-9-1-4-11(14)5-2-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWPQGVJLOJBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=CC2=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:

N-Alkylation: The 4-fluorobenzyl group is introduced via an N-alkylation reaction. This involves the reaction of the brominated pyridinone with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The bromine and fluorobenzyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations at Position 1 and 5

Position 1 Substitutions

- 5-Bromo-1-ethylpyridin-2(1H)-one (CAS 63785-87-5): The ethyl group increases hydrophobicity compared to methyl, which may enhance membrane permeability .

- 5-Bromo-1-cyclobutylpyridin-2(1H)-one : The cyclobutyl substituent introduces conformational rigidity, which could optimize binding in sterically constrained enzyme pockets .

Position 5 Substitutions

- 1-(4-Fluorobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one : Substituting bromine with a trifluoromethyl group significantly alters electronic properties (strong electron-withdrawing effect) and improves metabolic resistance due to the stability of the C–CF₃ bond .

Table 1: Comparison of Pyridin-2(1H)-one Derivatives with Varying Substituents

Positional Isomers: Bromine at Different Positions

Heterocycle Variants: Pyridinones vs. Pyrimidinones

- 5-Bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one (CAS 2090600-30-7): Replacing the pyridinone core with pyrimidinone reduces ring size, increasing planarity and altering hydrogen-bond acceptor/donor profiles .

- 5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one (CAS 2090262-76-1): The pyrimidinone scaffold with a 2-fluorobenzyl group may exhibit distinct pharmacokinetic properties due to altered solubility and metabolic pathways .

Pharmacological and Physicochemical Comparisons

- tPSA and Efflux Ratios: Pyridin-2(1H)-one derivatives with aromatic substituents (e.g., 3-cyanophenyl) exhibit high total polar surface area (tPSA >90 Ų), leading to P-glycoprotein (P-gp)-mediated efflux (efflux ratio = 25.0). In contrast, trifluoromethyl or N-phenyl groups reduce tPSA (~75 Ų) and efflux ratios (0.8), enhancing bioavailability .

- Anti-Allodynic Activity : 3,5-Disubstituted pyridin-2(1H)-ones (e.g., compound 4 in ) demonstrate potent activity in rodent models, whereas 1,5-disubstituted analogs like the target compound may require optimization for similar efficacy.

Biological Activity

5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound’s structural characteristics, mechanisms of action, and its implications in drug discovery, supported by various studies and data tables.

Structural Characteristics

The molecular formula of 5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one is C₁₁H₈BrFN₂O, with a molecular weight of approximately 283.10 g/mol. The compound features a bromine atom at the 5-position of the pyridinone ring and a 4-fluorobenzyl group attached to the nitrogen atom. These structural elements are crucial as they influence the compound's lipophilicity, metabolic stability, and binding affinity towards biological targets .

The biological activity of 5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one is primarily attributed to its interaction with specific enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity and selectivity. This compound may modulate enzyme activity by engaging in hydrogen bonding and hydrophobic interactions within active sites .

Potential Targets

- Enzymes : The compound has shown potential in inhibiting viral enzymes such as NS5B, which is a target for antiviral drug development .

- Receptors : Initial studies suggest that it may bind to various receptors involved in cellular signaling pathways, although specific receptor interactions need further elucidation .

Antiviral Activity

Research indicates that 5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one exhibits potent antiviral properties, particularly against Hepatitis C virus (HCV) by inhibiting NS5B enzymatic activity. In vitro studies have demonstrated effective inhibition with an EC50 value below 50 nM for HCV genotypes 1a and 1b .

Antibacterial Activity

The compound's structural components suggest potential antibacterial activity. Analogous compounds have shown effectiveness against various bacterial strains, indicating that 5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one may also possess similar properties .

Research Findings

Several studies have evaluated the biological activities of this compound. Below is a summary of key findings:

Case Studies

Case Study 1: Antiviral Efficacy

In a study investigating non-nucleoside inhibitors for HCV, 5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one was identified as a promising candidate due to its ability to inhibit NS5B effectively. The study highlighted its low molecular weight and favorable ligand efficiency, making it suitable for further development into an oral therapeutic agent .

Case Study 2: Structural Activity Relationship

A comparative analysis with structurally related compounds revealed that the fluorine substituent significantly enhances biological activity through improved binding interactions. This was evident in assays measuring enzyme inhibition where analogs without halogen groups exhibited reduced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.